

# Quinophthalone Yellow 138: A Technical Guide to Synthesis and Purification

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pigment Yellow 138*

Cat. No.: *B1588180*

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## Introduction

Quinophthalone Yellow 138 (C.I. **Pigment Yellow 138**) is a high-performance organic pigment known for its bright greenish-yellow hue, excellent lightfastness, weather resistance, and thermal stability. These properties make it a valuable colorant in a wide range of applications, including plastics, coatings, paints, and printing inks. Chemically, it is a complex heterocyclic compound derived from the condensation of 8-aminoquinaldine and tetrachlorophthalic anhydride. This technical guide provides an in-depth overview of the synthesis and purification methods for Quinophthalone Yellow 138, aimed at professionals in research and development.

## Synthesis of Precursors

The primary precursors for the synthesis of Quinophthalone Yellow 138 are 8-aminoquinaldine and tetrachlorophthalic anhydride.

## Synthesis of 8-Aminoquinoline

The traditional synthesis of 8-aminoquinoline involves the nitration of quinoline, which yields a mixture of 5-nitroquinoline and 8-nitroquinoline. These isomers are then separated, and the 8-nitroquinoline is subsequently reduced to 8-aminoquinoline.

Experimental Protocol: Synthesis of 8-Aminoquinoline

- **Nitration of Quinoline:** A mixture of quinoline and a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is reacted to produce a mixture of 5- and 8-nitroquinoline.
- **Isomer Separation:** The resulting isomers are separated by fractional distillation or sublimation.
- **Reduction of 8-Nitroquinoline:** The purified 8-nitroquinoline is reduced to 8-aminoquinoline using a reducing agent such as tin powder in the presence of hydrochloric acid. An alternative method involves the amination of 8-chloroquinoline.<sup>[1]</sup>

## Synthesis of Tetrachlorophthalic Anhydride

Tetrachlorophthalic anhydride is typically prepared through the chlorination of phthalic anhydride.

### Experimental Protocol: Synthesis of Tetrachlorophthalic Anhydride

- **Reaction Setup:** Phthalic anhydride is dissolved in a suitable solvent, such as fuming sulfuric acid or chlorosulfonic acid, in a reactor equipped with a stirrer and a condenser.<sup>[2][3]</sup>
- **Catalyst Addition:** A catalyst, such as iodine, iodine chloride, or molybdenum, is added to the mixture.<sup>[3]</sup>
- **Chlorination:** Dry chlorine gas is introduced into the reactor while maintaining a specific temperature range (e.g., 60-170°C). The reaction releases hydrogen chloride gas.<sup>[3]</sup>
- **Isolation:** After the reaction is complete, the tetrachlorophthalic anhydride is isolated. This can be achieved through methods like distillation to recover the solvent and catalyst.<sup>[3]</sup> A yield of 95% of theory has been reported with a melting point of 255.5-256.5°C.<sup>[4]</sup>

## Synthesis of Crude Quinophthalone Yellow 138

The synthesis of crude Quinophthalone Yellow 138 is achieved through the condensation reaction of 8-aminoquinoline and tetrachlorophthalic anhydride in a high-boiling solvent, typically molten benzoic acid.<sup>[2][3][4]</sup>

### Experimental Protocol: Synthesis of Crude **Pigment Yellow 138**

- **Reactor Preparation:** Benzoic acid is added to a reactor equipped with heating and stirring capabilities and is heated until it melts (e.g., 125-130°C).[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Reactant Addition:** Tetrachlorophthalic anhydride and 8-aminoquinoline are sequentially added to the molten benzoic acid with continuous stirring.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Two-Stage Heating:** The reaction mixture is heated in two stages. The first stage is typically at a lower temperature (e.g., 140-180°C) for a period of 1-3 hours, followed by a second stage at a higher temperature (e.g., 180-220°C) for 2-4 hours.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Quenching and Precipitation:** After the reaction is complete, the mixture is cooled to around 130°C and then poured into a sodium hydroxide solution. This causes the crude pigment to precipitate.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Isolation of Crude Product:** The precipitated crude Quinophthalone Yellow 138 is isolated by filtration, washed with water, and dried. The filtrate, containing benzoic acid and unreacted starting materials, can be treated to recover these components.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Synthesis Data Summary

Parameter	Example 1[2][3][4]	Example 2[2][3][4]	Example 3[2][3][4]
Reactants			
Benzoic Acid	480g	320g	160g
Tetrachlorophthalic Anhydride	87g	60g	70g
8-Amino quinaldine	16g	16g	16g
Reaction Conditions			
Stage 1 Temperature	160°C	140°C	180°C
Stage 1 Duration	3h	2h	1h
Stage 2 Temperature	220°C	180°C	200°C
Stage 2 Duration	2h	3h	4h
Quenching			
NaOH Solution	840g of 20%	960g of 10%	1200g of 5%
Reaction Time in NaOH	20 min	10 min	1h
Yield			
Crude Pigment Yield	63.8g	65.7g	66.9g
Crude Synthesis Yield (based on 8-aminoquinaldine)	90.8%	93.5%	95.2%

## Purification of Quinophthalone Yellow 138

The crude pigment synthesized requires further processing, often referred to as "pigmenting," to achieve the desired particle size, crystal form, and coloristic properties. This typically involves solvent treatment and controlled precipitation.

## Solvent Treatment and Recrystallization

### Experimental Protocol: Pigmentation Process

- **Dispersion:** The crude Quinophthalone Yellow 138 is dispersed in an organic solvent such as o-dichlorobenzene, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[2]
- **Salification:** Sodium methoxide (or a methanol solution thereof) is added to the dispersion, and the mixture is heated (e.g., 40-80°C) for 1-3 hours to form a salt of the pigment.[3]
- **Neutralization and Precipitation:** An acid (e.g., hydrochloric acid, sulfuric acid, formic acid, or acetic acid) is added to neutralize the mixture, causing the purified pigment to precipitate in a fine, uniform particle size.[2][3]
- **Solvent Removal and Ripening:** Low-boiling-point substances are distilled off, and the slurry is heated to a higher temperature (e.g., 80-150°C) and held for 1-6 hours to allow for crystal growth and stabilization.[3]
- **Final Isolation:** The purified pigment is collected by filtration, washed with a suitable solvent and then water, dried, and pulverized.[3] Dispersing agents may be added before filtration to improve the pigment's properties.[2]

## General Recrystallization Methods

Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical and should be one in which the pigment has high solubility at elevated temperatures and low solubility at room temperature.

### General Protocol for Recrystallization:

- **Solvent Selection:** Identify a suitable solvent or solvent mixture. For quinophthalone pigments, high-boiling polar aprotic solvents like DMF, NMP, or dimethyl sulfoxide (DMSO) are often effective.
- **Dissolution:** Dissolve the crude pigment in a minimum amount of the chosen solvent at an elevated temperature.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot filtration to remove them.

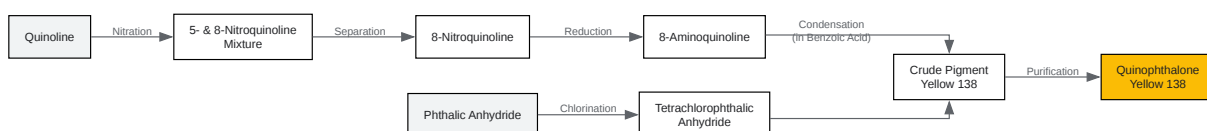
- **Cooling and Crystallization:** Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.
- **Isolation:** Collect the purified crystals by vacuum filtration.
- **Washing:** Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- **Drying:** Dry the purified pigment to remove residual solvent.

## Purification Data Summary

Parameter	Value
Pigmenting Step	
Organic Solvents	o-dichlorobenzene, DMF, NMP, DMSO[2]
Salification Agent	Sodium Methoxide[3]
Neutralizing Agents	HCl, H <sub>2</sub> SO <sub>4</sub> , Formic Acid, Acetic Acid[2][3]
Yield and Quality	
Pigmenting Yield	92.5% - 95.5%[2]
Total Recovery	84.0% - 90.9%[2]
Tinting Strength	99.6% - 102.1% (compared to standard)[2]

## Visualization of Processes

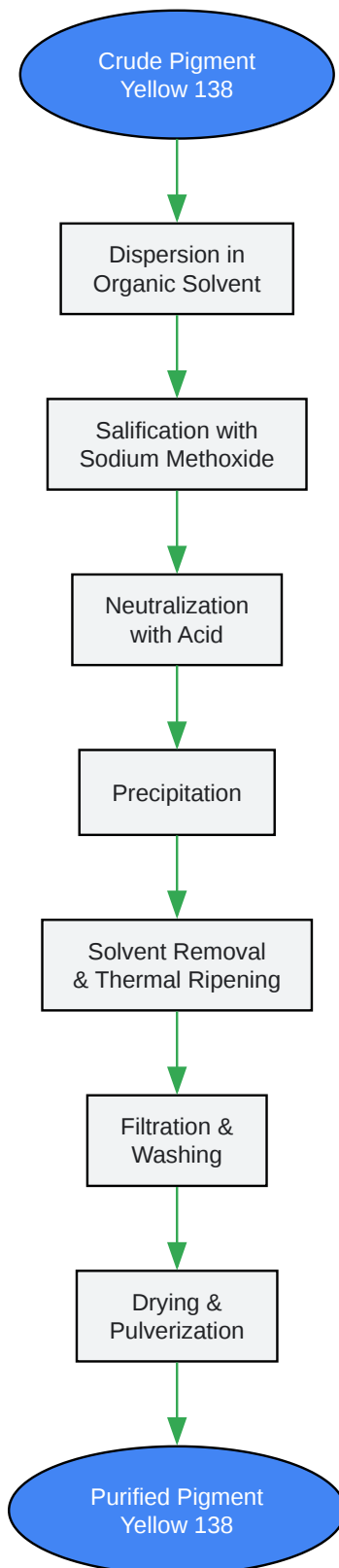
### Synthesis Pathway of Quinophthalone Yellow 138



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Caption: Synthesis pathway of Quinophthalone Yellow 138 from precursors.

## Purification Workflow for Quinophthalone Yellow 138



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Caption: Purification workflow for crude Quinophthalone Yellow 138.

## Conclusion

The synthesis and purification of Quinophthalone Yellow 138 are multi-step processes that require careful control of reaction conditions to achieve a high-quality product with desirable properties. The synthesis of the crude pigment via the condensation of 8-aminoquinoline and tetrachlorophthalic anhydride in molten benzoic acid is a key step, followed by a critical purification or "pigmenting" process. This purification step, involving solvent treatment and controlled precipitation, is essential for developing the final pigment's coloristic and performance characteristics. The methodologies and data presented in this guide provide a comprehensive technical foundation for researchers and professionals working with this important class of organic pigments. Further research into alternative, more environmentally benign solvent systems and purification techniques could lead to more efficient and sustainable manufacturing processes for Quinophthalone Yellow 138.

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## References

- 1. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. CN1059335A - The synthetic method of tetrachlorophthalic anhydride - Google Patents [patents.google.com]
- 4. DE1934174A1 - Tetrachlorophthalic anhydride manufacture- - ing process - Google Patents [patents.google.com]
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Address: 3281 E Guasti Rd

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